molecular formula C9H13NO2 B070902 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one CAS No. 167281-21-2

1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one

Cat. No. B070902
M. Wt: 167.2 g/mol
InChI Key: AVYZBJIKOQJRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one, also known as AMDP, is a pyrrolidine derivative that has gained significant attention in the scientific community for its potential applications in various fields. The compound is known for its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. Studies have shown that 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one can inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their metabolic processes.

Biochemical And Physiological Effects

1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. The compound is readily available, and its synthesis is relatively straightforward, which makes it an accessible compound for research purposes. However, one of the limitations of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. One potential direction is the further investigation of its antitumor activity and its potential applications in cancer therapy. Another direction is the exploration of its antimicrobial properties and its potential use in the development of new antimicrobial agents. Additionally, the study of the mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one and its effects on various metabolic pathways may provide valuable insights into the underlying mechanisms of various diseases.

Synthesis Methods

The synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one involves the reaction of 2,5-dimethylpyrrole with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used. Overall, the synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is a relatively straightforward process, which makes it a readily available compound for research purposes.

Scientific Research Applications

1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity, making it a potential drug candidate for the treatment of cancer. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been investigated for its antimicrobial properties, with studies showing that it has a broad spectrum of activity against various microorganisms, including bacteria and fungi.

properties

CAS RN

167281-21-2

Product Name

1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one

InChI

InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3

InChI Key

AVYZBJIKOQJRRE-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=O)C(=C)CC1(C)C

Canonical SMILES

CC(=O)N1C(=O)C(=C)CC1(C)C

synonyms

2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI)

Origin of Product

United States

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